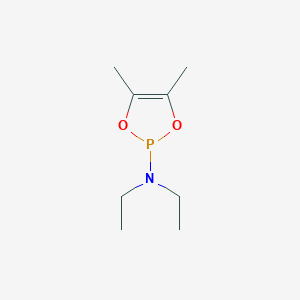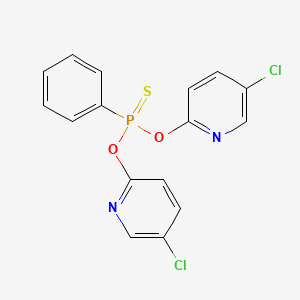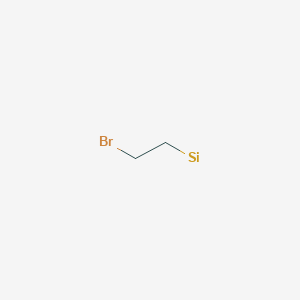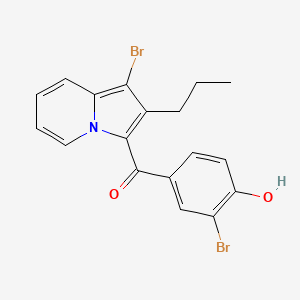
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine is an organic compound that features a unique dioxaphospholane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine typically involves the reaction of diethylamine with a suitable phosphorodichloridate precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phospholane derivatives.
科学的研究の応用
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar amine functionality but different structural features.
N,N-Diethyl-N-methylamine: Another related compound with a different substitution pattern on the nitrogen atom.
Uniqueness
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine is unique due to its dioxaphospholane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other amine-containing compounds and contributes to its specific reactivity and applications.
特性
| 78749-63-0 | |
分子式 |
C8H16NO2P |
分子量 |
189.19 g/mol |
IUPAC名 |
N,N-diethyl-4,5-dimethyl-1,3,2-dioxaphosphol-2-amine |
InChI |
InChI=1S/C8H16NO2P/c1-5-9(6-2)12-10-7(3)8(4)11-12/h5-6H2,1-4H3 |
InChIキー |
LTBILUNWZGTDCP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P1OC(=C(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








